molecular formula C12H13NO2 B1306133 [5-(3-Amino-4-methylphenyl)furan-2-yl]methanol CAS No. 874468-52-7

[5-(3-Amino-4-methylphenyl)furan-2-yl]methanol

Cat. No.: B1306133
CAS No.: 874468-52-7
M. Wt: 203.24 g/mol
InChI Key: JCVNEKSUAUHIEG-UHFFFAOYSA-N
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Description

[5-(3-Amino-4-methylphenyl)furan-2-yl]methanol is an organic compound with the molecular formula C12H13NO2 and a molecular weight of 203.24 g/mol This compound features a furan ring substituted with a 3-amino-4-methylphenyl group and a methanol group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(3-Amino-4-methylphenyl)furan-2-yl]methanol typically involves the reaction of 3-amino-4-methylbenzaldehyde with furan-2-carbaldehyde under specific conditions. One common method includes the use of a base such as sodium hydroxide in an aqueous or alcoholic medium to facilitate the condensation reaction, followed by reduction of the resulting intermediate to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[5-(3-Amino-4-methylphenyl)furan-2-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

[5-(3-Amino-4-methylphenyl)furan-2-yl]methanol has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of [5-(3-Amino-4-methylphenyl)furan-2-yl]methanol involves its interaction with specific molecular targets and pathways. For instance, its amino group can form hydrogen bonds with biological macromolecules, influencing their function. The furan ring may also participate in π-π interactions with aromatic residues in proteins, affecting their activity .

Comparison with Similar Compounds

Similar Compounds

    [5-(3-Amino-4-methylphenyl)furan-2-yl]methanol: Unique due to the presence of both an amino group and a furan ring, which confer specific chemical reactivity and biological activity.

    [5-(3-Amino-4-methylphenyl)furan-2-yl]methane: Lacks the hydroxyl group, resulting in different chemical properties and reactivity.

    [5-(3-Amino-4-methylphenyl)furan-2-yl]ethanol: Contains an ethyl group instead of a methanol group, affecting its solubility and reactivity.

Uniqueness

The combination of the furan ring and the amino group in this compound makes it particularly versatile for various chemical transformations and biological interactions, distinguishing it from other similar compounds .

Properties

IUPAC Name

[5-(3-amino-4-methylphenyl)furan-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-8-2-3-9(6-11(8)13)12-5-4-10(7-14)15-12/h2-6,14H,7,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCVNEKSUAUHIEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=C(O2)CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301265117
Record name 5-(3-Amino-4-methylphenyl)-2-furanmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301265117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>30.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24789463
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

874468-52-7
Record name 5-(3-Amino-4-methylphenyl)-2-furanmethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874468-52-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(3-Amino-4-methylphenyl)-2-furanmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301265117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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